5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 215713-41-0
VCID: VC6320533
InChI: InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3
SMILES: CC1=C(C=C(C(=N1)SC)C#N)C(=O)C
Molecular Formula: C10H10N2OS
Molecular Weight: 206.26

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile

CAS No.: 215713-41-0

Cat. No.: VC6320533

Molecular Formula: C10H10N2OS

Molecular Weight: 206.26

* For research use only. Not for human or veterinary use.

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile - 215713-41-0

Specification

CAS No. 215713-41-0
Molecular Formula C10H10N2OS
Molecular Weight 206.26
IUPAC Name 5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile
Standard InChI InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3
Standard InChI Key KIMNZROETLLYGU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)SC)C#N)C(=O)C

Introduction

Chemical Architecture and Systematic Nomenclature

Tautomerism and Electronic Configuration

Quantum mechanical calculations suggest the nitrile group induces significant polarization, with Mulliken charges of +0.32 e on C3 and -0.45 e on N3. The methylsulfanyl moiety exhibits a hyperconjugative effect (+M), stabilizing the pyridine ring through resonance . Tautomeric forms remain negligible due to the absence of labile protons.

Synthetic Methodologies and Optimization

Alternative Pathways and Yield Enhancements

Microwave-assisted synthesis reduces reaction times by 60% (30 min vs. 4 h) while maintaining 72% yield. Solvent screening identifies N-methylpyrrolidone (NMP) as superior to DMF, enhancing thiocyanation efficiency to 81% .

Physicochemical and Spectroscopic Profiling

Thermodynamic Properties

  • Melting Point: 140–142°C (ethanol recrystallization)

  • Solubility:

    • DMSO: 48 mg/mL

    • Ethanol: 12 mg/mL

    • Water: <0.1 mg/mL

  • logP: 1.82 (calculated via XLogP3)

Spectroscopic Signatures

Table 1: Key spectral data for 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile

TechniqueCharacteristics
IR (KBr)ν(C≡N) 2225 cm⁻¹, ν(C=O) 1680 cm⁻¹, ν(C-S) 680 cm⁻¹
¹H NMRδ 2.45 (s, 3H, CH₃), δ 2.52 (s, 3H, SMe), δ 2.58 (s, 3H, COCH₃), δ 8.12 (s, 1H, H4)
¹³C NMRδ 25.6 (COCH₃), δ 26.8 (SMe), δ 29.4 (CH₃), δ 117.5 (C≡N), δ 158.2 (C2), δ 195.4 (C=O)
MS (EI)m/z 206 [M]⁺, 191 [M-CH₃]⁺, 163 [M-COCH₃]⁺

Reactivity and Derivative Synthesis

Nucleophilic Substitutions

The methylsulfanyl group undergoes facile displacement with oxygen nucleophiles:

  • Methoxylation: K₂CO₃/MeOH (70°C, 8 h) replaces SMe with OMe (82% yield) .

  • Aminolysis: Piperidine/EtOH (reflux, 6 h) installs NH₂ (68% yield).

Industrial and Pharmacological Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Chalcone derivatives (e.g., 9a) exhibit IC₅₀ = 3.2 µM against MCF-7 cells .

  • Antimicrobials: Bipyridine dicarbonitriles (e.g., 15) show 90% growth inhibition of S. aureus at 128 µg/mL .

Material Science Applications

Coordination with Cu(II) forms luminescent complexes (λₑₘ = 485 nm) for OLED fabrication.

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